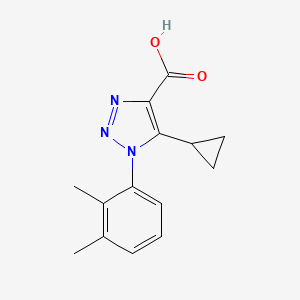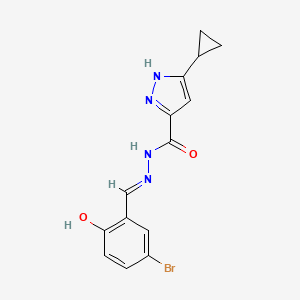![molecular formula C22H20N4O3 B5963368 2-(4-methoxybenzyl)-N-[1-(4-pyrimidinyl)ethyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5963368.png)
2-(4-methoxybenzyl)-N-[1-(4-pyrimidinyl)ethyl]-1,3-benzoxazole-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-methoxybenzyl)-N-[1-(4-pyrimidinyl)ethyl]-1,3-benzoxazole-6-carboxamide, also known as PBOX-15, is a synthetic compound that has gained significant attention in recent years due to its potential applications in cancer treatment. PBOX-15 is a benzoxazole derivative that exhibits antitumor activity by inducing apoptosis in cancer cells.
Wirkmechanismus
The mechanism of action of 2-(4-methoxybenzyl)-N-[1-(4-pyrimidinyl)ethyl]-1,3-benzoxazole-6-carboxamide involves the inhibition of tubulin polymerization, which leads to the disruption of microtubule dynamics and subsequent induction of apoptosis. 2-(4-methoxybenzyl)-N-[1-(4-pyrimidinyl)ethyl]-1,3-benzoxazole-6-carboxamide also inhibits the activity of topoisomerase II, which is an enzyme that plays a crucial role in DNA replication and transcription.
Biochemical and Physiological Effects:
2-(4-methoxybenzyl)-N-[1-(4-pyrimidinyl)ethyl]-1,3-benzoxazole-6-carboxamide has been shown to exhibit potent antitumor activity in vitro and in vivo. It induces apoptosis in cancer cells by activating the mitochondrial pathway and inhibiting tubulin polymerization. 2-(4-methoxybenzyl)-N-[1-(4-pyrimidinyl)ethyl]-1,3-benzoxazole-6-carboxamide has also been shown to inhibit the growth of cancer cells in animal models, indicating its potential as a cancer therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-(4-methoxybenzyl)-N-[1-(4-pyrimidinyl)ethyl]-1,3-benzoxazole-6-carboxamide is its potent antitumor activity, which makes it a promising candidate for cancer treatment. However, one of the limitations of 2-(4-methoxybenzyl)-N-[1-(4-pyrimidinyl)ethyl]-1,3-benzoxazole-6-carboxamide is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the optimal dosage and administration route for 2-(4-methoxybenzyl)-N-[1-(4-pyrimidinyl)ethyl]-1,3-benzoxazole-6-carboxamide.
Zukünftige Richtungen
There are several future directions for research on 2-(4-methoxybenzyl)-N-[1-(4-pyrimidinyl)ethyl]-1,3-benzoxazole-6-carboxamide. One potential avenue of research is to investigate the combination of 2-(4-methoxybenzyl)-N-[1-(4-pyrimidinyl)ethyl]-1,3-benzoxazole-6-carboxamide with other chemotherapeutic agents to enhance its antitumor activity. Another direction is to explore the potential of 2-(4-methoxybenzyl)-N-[1-(4-pyrimidinyl)ethyl]-1,3-benzoxazole-6-carboxamide as a radiosensitizer, which can enhance the efficacy of radiation therapy in cancer treatment. Finally, further studies are needed to determine the safety and efficacy of 2-(4-methoxybenzyl)-N-[1-(4-pyrimidinyl)ethyl]-1,3-benzoxazole-6-carboxamide in clinical trials, which can pave the way for its use as a cancer therapeutic agent.
Synthesemethoden
The synthesis of 2-(4-methoxybenzyl)-N-[1-(4-pyrimidinyl)ethyl]-1,3-benzoxazole-6-carboxamide involves the reaction of 2-aminobenzoxazole with 4-methoxybenzyl chloride, followed by the addition of 1-(4-pyrimidinyl)ethylamine and the subsequent coupling with ethyl chloroformate. The final product is obtained after purification and characterization.
Wissenschaftliche Forschungsanwendungen
2-(4-methoxybenzyl)-N-[1-(4-pyrimidinyl)ethyl]-1,3-benzoxazole-6-carboxamide has been extensively studied for its potential applications in cancer treatment. It has been shown to exhibit antitumor activity in a variety of cancer cell lines, including breast, prostate, and lung cancer cells. 2-(4-methoxybenzyl)-N-[1-(4-pyrimidinyl)ethyl]-1,3-benzoxazole-6-carboxamide induces apoptosis in cancer cells by activating the mitochondrial pathway, leading to the release of cytochrome c and subsequent activation of caspases.
Eigenschaften
IUPAC Name |
2-[(4-methoxyphenyl)methyl]-N-(1-pyrimidin-4-ylethyl)-1,3-benzoxazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c1-14(18-9-10-23-13-24-18)25-22(27)16-5-8-19-20(12-16)29-21(26-19)11-15-3-6-17(28-2)7-4-15/h3-10,12-14H,11H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKKMPXVWIPCUAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=NC=C1)NC(=O)C2=CC3=C(C=C2)N=C(O3)CC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-hydroxy-5-(3-methylphenyl)-7-oxa-5-azatetracyclo[6.3.0.0~2,6~.0~3,10~]undecan-4-one](/img/structure/B5963288.png)
![N,1-dimethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1H-pyrazole-5-carboxamide](/img/structure/B5963289.png)

![4-[(1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)carbonyl]morpholine](/img/structure/B5963303.png)
![2-chloro-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-5-nitrobenzamide](/img/structure/B5963306.png)

![2-[acetyl(3-methylbutyl)amino]-4-methyl-N-(2-pyridinylmethyl)-1,3-thiazole-5-carboxamide](/img/structure/B5963314.png)
![3-[2-(4-methoxyphenyl)ethyl]-1-(methylsulfonyl)piperidine](/img/structure/B5963326.png)
![N-[2-(4,6-dimethyl-2-pyrimidinyl)ethyl]-2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5963333.png)
![8-[(imidazo[1,2-a]pyridin-2-ylmethyl)thio]-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one](/img/structure/B5963338.png)
![N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-1-isopropyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5963348.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]ethanamine hydrochloride](/img/structure/B5963352.png)

![N-[2-(2-chlorophenyl)ethyl]-2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5963367.png)